Cellular Potency in PC-3 Cells vs. SMI-4a
Pim-1 kinase inhibitor 4 (Compound 10f) demonstrates approximately 1000-fold greater cellular antiproliferative potency in PC-3 prostate cancer cells compared to the widely used selective Pim-1 inhibitor SMI-4a, despite both compounds exhibiting similar biochemical IC50 values against the isolated Pim-1 kinase. Pim-1 kinase inhibitor 4 inhibits PC-3 cell growth with an IC50 of 16 nM [1], whereas SMI-4a requires 17 μM to achieve comparable antiproliferative effects in the same cell line under comparable assay conditions . This marked difference in cellular translation efficiency may be attributed to differences in cell permeability, intracellular target engagement, or compound stability.
SMI-4a: IC50 17,000 nM
PC-3 cells, MTT/MTS, 48h
| Evidence Dimension | Cellular antiproliferative activity in PC-3 prostate cancer cells |
|---|---|
| Target Compound Data | IC50 = 16 nM |
| Comparator Or Baseline | SMI-4a: IC50 = 17 μM (17,000 nM) |
| Quantified Difference | Approximately 1062-fold greater potency (17,000 nM / 16 nM) |
| Conditions | PC-3 human prostate cancer cell line; MTT/MTS viability assays; 48-hour incubation |
Why This Matters
This >1000-fold cellular potency advantage directly impacts the required compound concentration for in vitro experiments, affecting cost per experiment, DMSO vehicle exposure limits, and the feasibility of achieving pharmacologically relevant intracellular concentrations.
- [1] MedChemExpress. Pim-1 kinase inhibitor 4 Product Datasheet: PC-3 cell growth inhibition IC50 = 16 nM. View Source
